CCG 50014

Vue d'ensemble

Description

CCG-50014 est un puissant inhibiteur de petite molécule du régulateur de la signalisation des protéines G de type 4 (RGS4). Il est hautement sélectif pour RGS4 par rapport aux autres protéines RGS, ce qui en fait un outil précieux dans la recherche scientifique. Le composé a montré un potentiel prometteur pour améliorer les effets analgésiques liés aux opioïdes et réduire les réponses nociceptives chez les modèles animaux .

Méthodes De Préparation

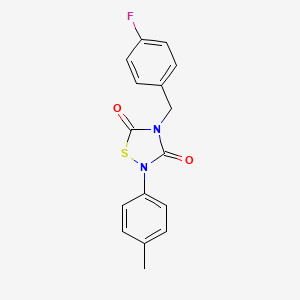

La synthèse de CCG-50014 implique la formation d'une structure centrale de thiadiazolidine-3,5-dione. La voie de synthèse comprend généralement la réaction de la 4-fluorobenzylamine avec le chlorure de 4-méthylbenzoyle pour former un intermédiaire, qui est ensuite cyclisé avec de la thiourée pour donner le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et nécessitent un contrôle précis de la température et du pH pour garantir un rendement élevé et une pureté optimale .

Analyse Des Réactions Chimiques

Covalent Binding Mechanism

CCG-50014 forms disulfide adducts with cysteine residues in RGS proteins. The primary reaction involves nucleophilic attack by cysteine thiol groups (Cys95/Cys107 in RGS4 and Cys160/Cys107 in RGS8) on the electrophilic sulfur in CCG-50014's thiadiazolidine core . This reaction is highly specific:

-

Binding Site : Allosteric regulatory site of RGS4, 8–13 Å from the RGS4-Gα interface .

-

Reversibility : Binding to Cys107 in RGS8 is reversible via disulfide cleavage, while Cys160 adducts cause irreversible denaturation .

| Compound | Binding Residue | Reversibility | Citation |

|---|---|---|---|

| CCG-50014 | Cys95 (RGS4) | Irreversible | |

| Cys160 (RGS8) | Irreversible | ||

| Cys107 (RGS8) | Reversible |

Selectivity and Potency

CCG-50014 exhibits >20-fold selectivity for RGS4 over other RGS proteins and avoids general cysteine protease inhibition . Its potency surpasses common cysteine alkylators:

| Inhibitor | RGS4 IC50 | Papain Activity | Selectivity |

|---|---|---|---|

| CCG-50014 | 30 nM | No inhibition | RGS4-specific |

| N-ethylmaleimide | >1,000 μM | Broad cysteine | Non-selective |

| Iodoacetamide | >1,000 μM | Broad cysteine | Non-selective |

Structural Impact on RGS Proteins

Binding induces allosteric changes in the RGS4 helix bundle (α5-α6), destabilizing the RGS4-Gα interface . For RGS8:

-

Cys107 Adduct : Prevents Gα binding reversibly.

-

Cys160 Adduct : Causes irreversible aggregation via disulfide cross-linking .

Thermal stability assays confirm RGS8 destabilization at 30 nM CCG-50014, while Gαo remains unaffected .

Chemical Stability

CCG-50014 retains full inhibitory activity at pH 6.5 and is stable under standard biochemical assay conditions .

Applications De Recherche Scientifique

Pharmacological Properties

The unique properties of CCG 50014 enhance its utility in research and potential therapeutic applications:

- Covalent Modification : The compound forms a stable adduct with cysteine residues in RGS proteins, which can lead to irreversible inhibition. This property distinguishes it from non-covalent inhibitors .

- Non-general Cysteine Alkylator : Unlike general cysteine alkylators such as N-ethylmaleimide or iodoacetamide, this compound does not exhibit broad reactivity with cysteine residues across different proteins, allowing for more targeted modulation of RGS activity .

Case Studies

-

Inhibition of SARS-CoV-2 Main Protease :

Recent studies have demonstrated that this compound acts as a potent inhibitor of the main protease (MPro) of SARS-CoV-2. This application highlights its potential role in antiviral drug development . -

Modulation of Pain Pathways :

In vivo studies have shown that this compound can enhance analgesic responses through its inhibitory effects on RGS4 in pain signaling pathways. This suggests a potential therapeutic application in managing chronic pain conditions . -

Cancer Research :

Investigations into the role of RGS proteins in cancer signaling pathways have indicated that this compound may help elucidate the functional roles of these proteins in tumorigenesis and metastasis. Its selective inhibition could provide insights into developing targeted cancer therapies .

Data Tables

| Property | Value |

|---|---|

| IC50 for RGS4 | 30 nM |

| Selectivity Ratio | >20-fold for RGS4 |

| Binding Mechanism | Covalent modification |

| Non-covalent Inhibitor Comparison | >1000-fold more potent than N-ethylmaleimide |

| Application Area | Description |

|---|---|

| Antiviral Activity | Inhibits SARS-CoV-2 MPro |

| Pain Modulation | Enhances analgesic responses in animal models |

| Cancer Research | Investigates roles of RGS proteins in tumorigenesis |

Mécanisme D'action

CCG-50014 exerts its effects by covalently binding to two cysteine residues located in an allosteric regulatory site of RGS4. This binding forms an adduct that inhibits the activity of RGS4, thereby enhancing G-protein signaling. The inhibition of RGS4 activity can enhance opioid receptor agonist-induced analgesia by preventing the internalization of opioid receptors in the spinal cord .

Comparaison Avec Des Composés Similaires

CCG-50014 est unique par sa haute sélectivité et sa puissance pour RGS4 par rapport aux autres protéines RGS. Les composés similaires comprennent :

Inhibiteurs de RGS8 : Ces composés inhibent également les protéines RGS mais avec une sélectivité et une puissance inférieures à celles de CCG-50014.

Inhibiteurs de RGS16 : Ces inhibiteurs ciblent RGS16 et ont des profils de sélectivité et des mécanismes d'action différents.

Inhibiteurs de RGS19 : Similaire aux inhibiteurs de RGS4, mais avec des propriétés structurales et fonctionnelles distinctes

CCG-50014 se distingue par sa capacité à former des liaisons covalentes avec des résidus cystéine spécifiques, ce qui en fait un outil précieux pour étudier les rôles fonctionnels de RGS4 et ses applications thérapeutiques potentielles.

Activité Biologique

CCG 50014 is a potent small molecule inhibitor specifically targeting the Regulators of G-protein Signaling (RGS) proteins, particularly RGS4. This compound has garnered attention due to its unique mechanism of action and potential therapeutic applications in modulating G-protein-coupled receptor (GPCR) signaling pathways.

This compound operates by covalently binding to specific cysteine residues on RGS proteins, primarily RGS4, thereby inhibiting their function. The compound exhibits an IC50 value of 30 nM for RGS4, making it the most potent RGS inhibitor identified to date. It shows over 20-fold selectivity for RGS4 compared to other RGS proteins, which enhances its utility in research and potential therapeutic applications .

Binding Dynamics

The binding of this compound occurs at an allosteric site, where it forms adducts with two cysteine residues. Notably, binding to Cys(107) in RGS8 inhibits Gα binding reversibly, while interaction with Cys(160) leads to irreversible denaturation of RGS8 . This specificity highlights the compound's potential for fine-tuning GPCR signaling without broadly affecting other signaling pathways.

Structural Insights

Recent studies utilizing NMR spectroscopy and molecular dynamics simulations have provided insights into the conformational changes induced by this compound. The compound's binding alters the dynamics of RGS4, particularly affecting regions involved in G-protein interaction. For instance, significant chemical shift perturbations were observed in residues near the binding site, indicating altered flexibility and conformational states upon inhibitor binding .

Inhibition Studies

In a series of experiments, this compound demonstrated a significant reduction in Gα binding by RGS proteins. For example, at a concentration that corresponds to its IC50, this compound inhibited Gα binding by approximately 20% for RGS8 at one cysteine site and 50% at another . These findings underscore its effectiveness as a selective inhibitor.

Selectivity Profile

This compound's selectivity was further characterized against various cysteine alkylators like N-ethylmaleimide and iodoacetamide, where it proved over 1000-fold more potent as an RGS4 inhibitor than these general alkylators. This selectivity is crucial for minimizing off-target effects in therapeutic settings .

Comparative Efficacy Table

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | RGS4 | 30 | >20-fold over others |

| N-ethylmaleimide | General | >30000 | Non-specific |

| Iodoacetamide | General | >30000 | Non-specific |

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-11-2-8-14(9-3-11)19-15(20)18(16(21)22-19)10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIIIYITNGOFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236951 | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883050-24-6 | |

| Record name | CCG-50014 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883050246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCG-50014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-50014 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA72G28VE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.